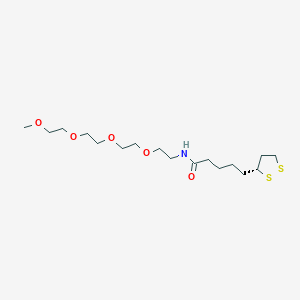
(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide
Übersicht
Beschreibung
(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide, also known as alpha-lipoic acid, is a naturally occurring compound found in many foods and plants. It is a potent antioxidant and has been used in scientific research for its potential therapeutic applications. Alpha-lipoic acid has been studied for its effects on diabetes, cancer, liver disease, and neurological diseases.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Applications
The R-enantiomer of α-lipoic acid has demonstrated significant potential in clinical use, particularly for its antioxidant effects. It is analyzed for its utility in treating conditions like hypertension, metabolic syndrome, and neurodegenerative diseases, including Alzheimer’s disease. The antioxidant properties of the R-enantiomer are found to be potent, offering a bioequivalent dose significantly lower than the racemic α-lipoic acid, suggesting its efficiency in reducing oxidative stress and inflammation (Kravchun, Dunaieva, & Kravchun, 2021).
Clinical Practice and Metabolic Syndrome
Literature reviews have highlighted the use of α-lipoic acid in medical practice, particularly for its role in treating chronic liver diseases, diabetes, diabetic neuropathy, and various cardiovascular diseases. Its hepatoprotective, anti-diabetic, and lipid metabolism modulating properties have been underlined, showcasing the broad spectrum of its potential therapeutic applications (Lyzogub, Altunina, & Bondarchuk, 2011).
Cardiovascular Health
Research on α-lipoic acid has also emphasized its benefits in cardiovascular health, particularly in reducing lipoprotein and inflammatory markers associated with atherosclerotic risk. Its ability to lower total cholesterol, LDL cholesterol, and triglycerides, while raising HDL cholesterol levels, positions α-lipoic acid as a valuable agent in cardiovascular disease prevention and management (Harding, Rideout, & Jones, 2012; Wollin & Jones, 2003).
Eigenschaften
IUPAC Name |
5-[(3R)-dithiolan-3-yl]-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO5S2/c1-20-9-10-22-13-14-23-12-11-21-8-7-18-17(19)5-3-2-4-16-6-15-24-25-16/h16H,2-15H2,1H3,(H,18,19)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOKZPCLVOHRAR-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCNC(=O)CCCCC1CCSS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOCCOCCOCCNC(=O)CCCC[C@@H]1CCSS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Potassium [4-(diphenylamino)phenyl]trifluoroboranuide](/img/structure/B1409302.png)





